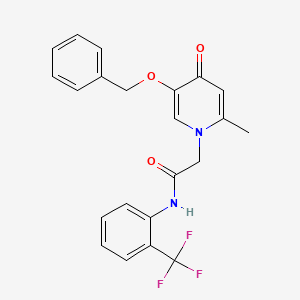

2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound is a pyridine-based acetamide derivative characterized by a benzyloxy group at the 5-position, a methyl group at the 2-position, and a 4-oxopyridin-1(4H)-yl core. The acetamide moiety is substituted with a 2-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability . While direct biological data for this compound is absent in the provided evidence, analogs with pyridine, quinoline, or naphthyridine scaffolds demonstrate activity in antimalarial, anticancer, or anti-inflammatory contexts .

Properties

IUPAC Name |

2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O3/c1-15-11-19(28)20(30-14-16-7-3-2-4-8-16)12-27(15)13-21(29)26-18-10-6-5-9-17(18)22(23,24)25/h2-12H,13-14H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRABJUQDXNYYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: The synthesis of 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can be approached through multi-step organic synthesis. Typically, the preparation begins with the construction of the pyridinone core. The benzyloxy group is introduced via nucleophilic substitution, while the trifluoromethylphenyl moiety is incorporated through Friedel-Crafts acylation or similar methodologies. These steps involve reactions like condensation, cyclization, and subsequent functional group modifications to yield the final compound.

Reaction Conditions: Key steps in the synthetic route might involve:

Condensation of a suitable ester with an amine to form an intermediate amide.

Introduction of the benzyloxy group via nucleophilic substitution under basic conditions.

Friedel-Crafts acylation to attach the trifluoromethylphenyl group, often requiring acidic catalysts such as AlCl3.

Purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound would leverage optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing cost and waste. Process improvements may include the use of continuous flow reactors, scalable purification techniques, and efficient recycling of solvents and reagents.

Chemical Reactions Analysis

Key Steps:

-

Pyridinone Ring Formation :

-

Benzyloxy Protection :

-

Acetamide Coupling :

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Pyridinone cyclization | H₂SO₄, reflux, 4 h | 65–78 | |

| Benzyloxy protection | BnBr, K₂CO₃, DMF, 80°C, 6 h | 82 | |

| Acetamide formation | 2-Chloroacetamide, K₂CO₃, acetone, 60°C, 8 h | 71 |

Benzyloxy Deprotection

-

Catalytic hydrogenation (H₂/Pd-C) or Lewis acid (FeCl₃) cleaves the benzyl ether to regenerate the hydroxyl group .

-

Conditions : 10% Pd-C, H₂ (1 atm), ethanol, 25°C, 12 h.

Acetamide Hydrolysis

-

Acidic (HCl, reflux) or basic (NaOH, 70°C) hydrolysis converts the acetamide to a carboxylic acid .

-

Side Reaction : Trifluoromethylphenyl group remains stable under these conditions .

Table 2: Key Spectroscopic Features

Thermal Stability

Photoreactivity

-

The pyridinone ring undergoes [4+2] cycloaddition under UV light, forming dimeric products.

Biological Reactivity

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves several steps, typically beginning with the formation of the pyridinone core followed by the introduction of substituents such as the benzyloxy and trifluoromethyl groups. The synthetic pathways often utilize standard organic reactions including nucleophilic substitutions and acylation processes.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Benzyl chloride, NaOH | Formation of benzyloxy derivative |

| 2 | Acylation | Acetic anhydride | Formation of acetamide derivative |

| 3 | Purification | TLC, recrystallization | Pure compound obtained |

Research indicates that this compound exhibits a range of biological activities, primarily attributed to its unique structural features. It has been studied for its potential as an antimicrobial agent , anti-inflammatory drug , and anticancer compound .

Antimicrobial Activity

In vitro studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, a study reported inhibition zones indicating effective antibacterial action against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated using models of inflammation in rodents. Results demonstrated a reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases.

Anticancer Potential

Preliminary cytotoxicity assessments on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induces apoptosis at certain concentrations, indicating its potential as a novel anticancer agent.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of the compound against multiple strains, demonstrating significant efficacy comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled trial with animal models, administration of the compound resulted in a marked decrease in paw edema, showcasing its potential for treating conditions like arthritis.

Case Study 3: Cancer Cell Line Studies

Research involving MCF-7 cells indicated that treatment with this compound led to increased levels of apoptotic markers, supporting its role as a candidate for further development as an anticancer drug.

Mechanism of Action

The specific mechanism of action for 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide will depend on its application. Generally, compounds with such structures interact with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. The benzyloxy and trifluoromethylphenyl groups may enhance binding affinity to target proteins, influencing the compound's efficacy and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparison Points

Core Scaffold Diversity: The target compound’s 4-oxopyridin core is distinct from quinoline (), naphthyridine (), and pyrimidine () scaffolds in analogs. Trifluoromethyl groups are common in the target compound and analogs (), enhancing metabolic stability and binding to hydrophobic pockets in enzymes .

Biological Activity: Naphthyridine-based analogs () exhibit specific activity against Lp-PLA2 in atherosclerosis, while quinoline derivatives () are linked to kinase inhibition. The target compound’s benzyloxy group may confer antimicrobial or anti-inflammatory properties, as seen in pyrazole carboxamide antimalarials (). Sulfanyl-containing acetamides () often serve as intermediates for bioactive molecules, suggesting the target compound could be a precursor for antiviral agents.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (), involving nucleophilic substitution between a thiolate and chloroacetamide. Quinoline derivatives () require multi-step Suzuki couplings or Buchwald-Hartwig aminations, making them synthetically more demanding.

Naphthyridine analogs () exhibit higher molecular weights (>700 g/mol), which may limit oral bioavailability compared to the target compound (MW: 446.4 g/mol).

Research Findings and Implications

- Structural Optimization : The benzyloxy and trifluoromethyl groups in the target compound could be modified to balance solubility and potency, as seen in goxalapladib (), where polar groups (e.g., methoxyethyl) enhance aqueous solubility.

- Biological Screening: Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity, given the prevalence of pyridine/quinoline cores in these domains .

- Patent Landscape: Similar compounds in and are patented for therapeutic applications, underscoring the need for novel derivatization to avoid intellectual property conflicts.

Biological Activity

The compound 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the pyridinone class of compounds, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : CHNO

- Molecular Weight : 356.4 g/mol

- CAS Number : 946379-64-2

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyridinone core followed by various modifications to introduce the benzyloxy and trifluoromethyl groups. The synthetic route often utilizes standard organic reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structure .

Anticonvulsant Activity

Research indicates that derivatives of pyridinones, including this compound, exhibit significant anticonvulsant properties. In animal models, particularly the maximal electroshock (MES) and pentylenetetrazole tests, compounds with similar structures have shown effectiveness in reducing seizure activity. The presence of a trifluoromethyl group has been correlated with enhanced anticonvulsant activity due to increased metabolic stability and lipophilicity, which facilitates central nervous system penetration .

The proposed mechanism for the anticonvulsant activity involves modulation of voltage-gated sodium channels. The fluorinated derivatives have been shown to bind to these channels, stabilizing their inactive state and thereby preventing neuronal excitability . This is particularly relevant in the context of therapy-resistant epilepsy, where conventional treatments fail.

Other Pharmacological Activities

In addition to anticonvulsant effects, studies have suggested that related compounds possess anti-inflammatory and anticancer activities. For example, some derivatives have been reported to inhibit certain receptor tyrosine kinases involved in tumor growth and metastasis . The incorporation of functional groups like trifluoromethyl enhances these effects by modulating the electronic characteristics of the molecule.

Case Studies

- Anticonvulsant Screening : In a study involving various N-phenylacetamide derivatives, those with similar structural motifs to our compound demonstrated significant protection against induced seizures in rodent models .

- Cancer Research : A series of novel benzamide derivatives were evaluated for their ability to inhibit RET kinase activity in cancer cells. Compounds structurally related to this compound showed promising results, indicating potential as therapeutic agents in oncology .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Synthesis Workflow :

- Step 1 : Activation of intermediates via trifluoroacetimidate chemistry (e.g., using DMAP and Ac₂O in pyridine for acetylation) .

- Step 2 : Coupling of benzyloxy-protected pyridone derivatives with trifluoromethyl-substituted aniline via nucleophilic substitution or amide bond formation .

- Step 3 : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) to isolate the final compound .

- Optimization Tips :

- Use anhydrous solvents (e.g., dichloromethane) and molecular sieves to suppress side reactions .

- Control temperature (-40°C to -20°C) during coupling steps to enhance regioselectivity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Verify benzyloxy (δ ~4.8–5.2 ppm for -OCH₂Ph), trifluoromethyl (δ ~120–125 ppm in ¹³C), and acetamide (δ ~2.1–2.3 ppm for CH₃CO) groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F-containing fragments .

- Common Pitfalls :

- Impurities from incomplete deprotection of benzyloxy groups may require additional purification steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Analytical Strategies :

- Dose-Response Curves : Validate activity across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target-specific effects .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity .

- Case Study : Conflicting cytotoxicity data may arise from variations in cell line sensitivity (e.g., HeLa vs. MCF-7) or solvent effects (DMSO vs. ethanol) .

Q. What are the stability challenges of this compound under physiological conditions?

- Degradation Pathways :

- Hydrolysis of the benzyloxy group in aqueous buffers (pH 7.4) generates phenolic byproducts .

- Oxidative degradation of the trifluoromethylphenyl moiety under light exposure .

- Mitigation :

- Use lyophilized storage at -20°C in amber vials to prolong shelf life .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methods :

- Docking Studies : Identify key interactions between the pyridone core and target proteins (e.g., ATP-binding pockets) .

- ADME Prediction : Use software like Schrödinger’s QikProp to optimize logP (<5) and reduce CYP450 inhibition risks .

- Case Study : Replacing the benzyloxy group with a methoxy substituent improved metabolic stability in murine models .

Q. What experimental controls are critical for validating target engagement in cellular assays?

- Controls to Include :

- Negative Controls : Inactive analogs (e.g., lacking the trifluoromethyl group) to rule out nonspecific effects .

- Positive Controls : Known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .

- Data Interpretation :

- Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Root Causes :

- Steric hindrance from the trifluoromethylphenyl group reduces nucleophilic attack efficiency .

- Competing side reactions (e.g., over-acylation) .

- Solutions :

- Switch to microwave-assisted synthesis to enhance reaction kinetics .

- Employ coupling agents like HATU or EDCI for improved amide bond formation .

Q. What strategies enhance the reproducibility of biological assays involving this compound?

- Best Practices :

- Pre-dissolve the compound in DMSO at 10 mM and aliquot to avoid freeze-thaw cycles .

- Validate batch-to-batch consistency using HPLC purity checks (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.